molecular formula C10H11FO2 B6322882 Methyl 3,5-dimethyl-4-fluorobenzoate CAS No. 120512-60-9

Methyl 3,5-dimethyl-4-fluorobenzoate

Cat. No.: B6322882
CAS No.: 120512-60-9
M. Wt: 182.19 g/mol
InChI Key: MQUDPHRXEUKCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dimethyl-4-fluorobenzoate is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a fluorine atom. The compound is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dimethyl-4-fluorobenzoate can be synthesized through the esterification of 3,5-dimethyl-4-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature under acidic conditions . The general reaction scheme is as follows:

3,5-dimethyl-4-fluorobenzoic acid+methanolacid catalystMethyl 3,5-dimethyl-4-fluorobenzoate+water\text{3,5-dimethyl-4-fluorobenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3,5-dimethyl-4-fluorobenzoic acid+methanolacid catalyst​Methyl 3,5-dimethyl-4-fluorobenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethyl-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Ester hydrolysis: The ester group can be hydrolyzed to yield 3,5-dimethyl-4-fluorobenzoic acid and methanol in the presence of a base or acid.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Ester hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.

    Oxidation and reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with different functional groups replacing the fluorine atom.

    Ester hydrolysis: 3,5-dimethyl-4-fluorobenzoic acid and methanol.

    Oxidation and reduction: Depending on the specific reaction, products may include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

Methyl 3,5-dimethyl-4-fluorobenzoate is used in various scientific research applications, including:

    Organic synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal chemistry: In the development of pharmaceuticals and bioactive compounds.

    Material science: As a precursor for the synthesis of polymers and other advanced materials.

    Chemical biology: In the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-4-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the methyl groups at positions 3 and 5.

    Methyl 3,4-difluorobenzoate: Contains two fluorine atoms at positions 3 and 4 instead of one at position 4.

    Methyl 3-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom at position 4.

Uniqueness

Methyl 3,5-dimethyl-4-fluorobenzoate is unique due to the presence of both methyl groups and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of electron-donating methyl groups and an electron-withdrawing fluorine atom can influence the compound’s reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

methyl 4-fluoro-3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUDPHRXEUKCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.